molecular formula C25H34O6 B12824237 ethane;[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

ethane;[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

Cat. No.: B12824237
M. Wt: 430.5 g/mol
InChI Key: LCZDLAGTUUOUEH-FTRITDEASA-N
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Description

Ethane;[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate is a complex organic compound with a unique structure. This compound is characterized by its cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active molecules. The presence of multiple functional groups, including hydroxyl, keto, and acetate groups, makes this compound highly reactive and versatile in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethane;[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions, often involving Friedel-Crafts acylation and subsequent cyclization.

    Introduction of functional groups: The hydroxyl, keto, and acetate groups are introduced through selective oxidation, reduction, and esterification reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethane;[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a keto group.

    Reduction: The keto groups can be reduced to hydroxyl groups.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a keto group, while reduction of the keto group yields a hydroxyl group.

Scientific Research Applications

Ethane;[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure is similar to that of certain steroids, making it useful in studying steroid biosynthesis and metabolism.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethane;[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Ethane;[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate can be compared with other similar compounds, such as:

    Cholesterol: Both compounds share a similar cyclopenta[a]phenanthrene core, but differ in their functional groups and biological roles.

    Testosterone: This compound also has a similar core structure but has different functional groups, leading to distinct biological activities.

    Estradiol: Another compound with a similar core, but with different functional groups and effects on the body.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and biological properties.

Properties

Molecular Formula

C25H34O6

Molecular Weight

430.5 g/mol

IUPAC Name

ethane;[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C23H28O6.C2H6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3;1-2/h6,8,10,16-17,20,28H,4-5,7,9,11-12H2,1-3H3;1-2H3/t16-,17-,20+,21-,22-,23-;/m0./s1

InChI Key

LCZDLAGTUUOUEH-FTRITDEASA-N

Isomeric SMILES

CC.CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)O

Canonical SMILES

CC.CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C)O

Origin of Product

United States

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